

An In-Depth Technical Guide to Diethylaminopropyne Formate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Diethylaminopropyne formate*

CAS No.: 125678-52-6

Cat. No.: B590486

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Introduction: A Molecule of Dual Functionality

Diethylaminopropyne formate (CAS No. 125678-52-6) is a specialized organic salt that commands attention due to its unique bifunctional nature. It is comprised of the tertiary propargylamine, N,N-Diethylprop-2-yn-1-amine, and the simple yet versatile formic acid. This structure imparts characteristics of both a nucleophilic amine and a formate ester, making it a valuable intermediate in diverse fields ranging from pharmaceutical development to materials science.^[1] For researchers and drug development professionals, understanding the nuanced physical and chemical properties of this compound is critical for its effective application as a synthetic building block. For materials scientists, particularly in the electroplating industry, it serves as a high-performance additive for achieving superior metal finishes.

This guide provides a comprehensive technical overview of **Diethylaminopropyne formate**, grounded in established chemical principles and field-proven insights. We will delve into its core properties, provide validated methodologies for its synthesis and analysis, and explore the mechanisms behind its key applications.

Core Physicochemical Properties

Diethylaminopropyne formate is the salt formed from the acid-base reaction between N,N-Diethylprop-2-yn-1-amine and formic acid. Its properties are therefore a composite of these two precursors, existing as an ammonium cation and a formate anion in equilibrium. At room temperature, it is typically a colorless to pale yellow liquid with a mild, amine-like odor.[1]

Identification and General Properties

A summary of the fundamental properties of **Diethylaminopropyne formate** and its amine precursor is presented below.

Property	Diethylaminopropyne Formate	N,N-Diethylprop-2-yn-1-amine (Precursor)	Source(s)
Synonyms	PABS, N,N-Diethylprop-2-yn-1-amine formate	Diethylpropargylamine, DEP	[2][3][4]
CAS Number	125678-52-6	4079-68-9	[3][4]
Molecular Formula	C ₈ H ₁₅ NO ₂	C ₇ H ₁₃ N	[1][3]
Molecular Weight	157.21 g/mol	111.18 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	[1][3]
Density	~1.04 g/cm ³	~0.80 g/mL (at 20 °C)	[4]
Boiling Point	Decomposes	118-121 °C	[4][5]
Solubility	Well soluble in water, soluble in polar organic solvents	Sparingly soluble in water, soluble in acids	[1][5]
pH	4.0 - 5.0 (aqueous solution)	Not Applicable	[2]

Structural Representation

The formation of **Diethylaminopropyne formate** is an acid-base equilibrium. The proton from formic acid is transferred to the lone pair of electrons on the nitrogen atom of the amine.

Figure 1: Formation of **Diethylaminopropyne Formate**.

Spectroscopic and Analytical Characterization

Accurate characterization is the cornerstone of chemical synthesis and quality control. While a publicly available, fully assigned spectrum for the formate salt is not readily found, its spectral characteristics can be confidently predicted based on the known spectra of its precursors and the well-documented behavior of amine formate salts.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be a superposition of the signals from the diethylaminopropynyl cation and the formate anion.
 - Formate Proton: A distinct singlet is anticipated around δ 8.4 ppm.[6] This peak is characteristic of the formate (H-COO^-) proton and serves as a key diagnostic signal.
 - Amine Moiety: The signals for the N,N-Diethylprop-2-yn-1-amine portion will be shifted downfield compared to the free amine due to the electron-withdrawing effect of the adjacent positively charged nitrogen. The terminal alkyne proton ($-\text{C}\equiv\text{C-H}$) will appear as a triplet, the methylene group adjacent to the alkyne ($-\text{CH}_2-\text{C}\equiv\text{C}$) as a doublet, and the ethyl groups ($-\text{N}(\text{CH}_2\text{CH}_3)_2$) as a quartet and a triplet, respectively. The proton on the newly formed N^+-H bond will likely be a broad singlet.
- ^{13}C NMR: The carbon spectrum will similarly show signals for both ionic components. The most diagnostic signal is that of the formate carbon (COO^-), expected to appear in the region of δ 165-170 ppm. The carbons of the amine moiety will also exhibit downfield shifts upon protonation.

Infrared (IR) Spectroscopy

The formation of the salt from the free amine and carboxylic acid results in distinct and predictable changes in the IR spectrum.

- Key Diagnostic Bands:

- N⁺-H Stretch: A very broad and strong absorption band is expected in the 2500-2700 cm⁻¹ region, corresponding to the stretching of the newly formed ammonium N⁺-H bond.[6] This band often obscures the C-H stretching region.
- C≡C Stretch: A weak absorption around 2120 cm⁻¹ for the alkyne C≡C stretch.
- C=O Stretch (Formate): The sharp, intense C=O stretch of free formic acid (around 1710 cm⁻¹) is replaced by the asymmetric stretching vibration of the carboxylate (COO⁻) anion, which appears as a strong band around 1560-1600 cm⁻¹. [6]

Analytical Chromatography

Quantitative analysis and purity assessment are critical for both synthesis and formulation.

High-Performance Liquid Chromatography (HPLC) is the preferred method.

- Rationale: A reversed-phase C18 column is effective for separating the polar amine salt from non-polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and an acidic aqueous buffer to ensure consistent protonation of the analyte and good peak shape.
- Methodology:
 - System: HPLC with UV detector.
 - Column: C18 reversed-phase, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

- Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before use in a regulated environment.

Synthesis and Reactivity

The synthesis of **Diethylaminopropyne formate** is a straightforward acid-base reaction. The more critical process is the synthesis of its precursor, N,N-Diethylprop-2-yn-1-amine, typically achieved via a Mannich-type reaction.[7]

Synthesis Workflow

Figure 2: Overall synthesis and purification workflow.

Protocol: Synthesis of Diethylaminopropyne Formate

- Rationale: This procedure utilizes a well-established method for the N-formylation of amines by direct reaction with formic acid.[8][9] Toluene is used as an azeotropic solvent with a Dean-Stark trap to drive the equilibrium towards the salt product by removing the water formed during the condensation.
- Methodology:
 - Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
 - Charging Reagents: To the flask, add N,N-Diethylprop-2-yn-1-amine (1.0 equiv.) and toluene (approx. 2-3 mL per mmol of amine).
 - Acid Addition: Slowly add aqueous 85% formic acid (1.1 equiv.) to the stirred solution.
 - Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more water is collected and TLC/HPLC analysis shows complete consumption of the starting amine.
 - Work-up: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator. The crude **Diethylaminopropyne formate** is typically obtained as an oil and is often of sufficient purity for many applications.

- Purification (Optional): If higher purity is required, the residual oil can be purified by vacuum distillation, though care must be taken to avoid thermal decomposition.

Chemical Reactivity and Stability

- Thermal Stability: Amine formate salts are known to be thermally labile.[10][11] Thermogravimetric analysis (TGA) is expected to show an initial mass loss corresponding to the volatilization of the formic acid and/or the free amine, indicating decomposition of the salt. This process typically begins near or just above the boiling point of the constituent amine. For this reason, storage should be in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
- Chemical Incompatibilities: As a salt of a weak acid and a weak base, it is incompatible with strong acids (which will liberate formic acid) and strong bases (which will liberate the free amine). It is also incompatible with strong oxidizing agents due to the reactive nature of the alkyne and amine functional groups.[1]

Key Applications and Mechanisms of Action Intermediate in Pharmaceutical Synthesis

The propargylamine functional group is a highly valuable "privileged scaffold" in medicinal chemistry. It is a key component in several marketed drugs, particularly as an inhibitor of the monoamine oxidase (MAO) enzymes, which are targets for treating Parkinson's disease and depression.[12] The terminal alkyne of **Diethylaminopropyne formate** provides a reactive handle for numerous transformations, including:

- Click Chemistry: The alkyne can readily undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles, which are stable and effective linkers in drug molecules.
- Coupling Reactions: It can participate in Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to build molecular complexity.
- Heterocycle Formation: Propargylamines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as pyrroles and pyridines.[13]

Additive in Nickel Electroplating

In the electroplating industry, achieving a bright, level, and durable nickel coating is paramount. This is accomplished by adding specific organic molecules to the plating bath. N,N-Diethylprop-2-yn-1-amine (the active component of the formate salt) is used as a high-performance brightener and leveling agent.[\[3\]](#)[\[5\]](#)

- Mechanism of Action:
 - Adsorption: The propargylamine molecule adsorbs onto the surface of the cathode (the part being plated).
 - Current Density Modulation: This adsorption is not uniform. It is more pronounced at sites of high current density (micro-peaks on the surface).
 - Inhibition and Leveling: By adsorbing at these peaks, the molecule inhibits or slows down the rate of nickel deposition locally. This allows the areas of lower current density (micro-valleys) to "catch up," resulting in a smoother, more level surface as the plating layer builds.[\[14\]](#)[\[15\]](#)
 - Grain Refinement and Brightening: The incorporation of the organic additive into the nickel deposit disrupts the normal crystal growth. This leads to the formation of a much finer grain structure. Surfaces with smaller crystal grains scatter light more uniformly, resulting in a bright, mirror-like finish.[\[14\]](#)[\[15\]](#)

Safety and Handling

Diethylaminopropyne formate should be handled with care, following standard laboratory safety protocols. It is considered to have moderate toxicity and may cause irritation to the skin, eyes, and respiratory tract upon short-term exposure.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

- Storage: Store in a cool, dry place away from heat, open flames, and incompatible substances like strong acids, bases, and oxidizing agents.[1] Keep containers tightly sealed to prevent moisture uptake.

Conclusion

Diethylaminopropyne formate is a compound whose utility is derived directly from the synergy of its constituent parts. The propargylamine core offers a gateway to complex molecular architectures for pharmaceutical research, while its behavior at electrochemical interfaces provides essential functionality for advanced materials finishing. A thorough understanding of its physicochemical properties, guided by robust analytical and synthetic protocols as outlined in this guide, is essential for any scientist or researcher aiming to leverage its full potential.

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